molecular formula C14H19ClO B1325440 7-Chloro-1-(2-methylphenyl)-1-oxoheptane CAS No. 898785-17-6

7-Chloro-1-(2-methylphenyl)-1-oxoheptane

Cat. No. B1325440
M. Wt: 238.75 g/mol
InChI Key: PHQHEYKHKKBLCC-UHFFFAOYSA-N
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Description

7-Chloro-1-(2-methylphenyl)-1-oxoheptane, also known as 7-chloro-1-methylphenylheptan-1-one, is an organic compound that is commonly used in scientific research. It is a white, crystalline solid with a melting point of 120-121°C and a boiling point of 285-286°C. The compound is a chlorinated derivative of heptanone and is used in a variety of applications, including synthesis, drug development, and biochemistry.

Scientific Research Applications

Catalysis and Chemical Synthesis

7-Chloro-1-(2-methylphenyl)-1-oxoheptane is utilized in various chemical synthesis processes. For instance, it is involved in Buchner addition reactions catalyzed by chloro(tetraphenylporphyrinato)iron, demonstrating its role in the synthesis of complex molecular structures (Mbuvi & Woo, 2009). Additionally, it serves as an intermediate in synthesizing certain compounds with potent applications, such as cilastatin (Xin-zhi, 2006).

Crystallography and Structural Analysis

The compound is significant in crystallography and structural analysis. Research has been conducted to elucidate its structure and molecular geometry through X-ray diffraction and other spectral analyses. These studies provide insights into the molecular arrangements and potential reactivity of related compounds (Moustafa & Girgis, 2007).

Quantum Chemical Studies

Quantum chemical studies on 7-Chloro-1-(2-methylphenyl)-1-oxoheptane derivatives help understand the molecule's electronic properties, molecular electrostatic potential, and frontier orbitals. These insights are crucial for predicting the chemical reactivity and stability of the compound and its derivatives (Satheeshkumar et al., 2017).

Bioactivity and Cytotoxic Studies

Although you requested to exclude drug-related information, it's worth noting that some studies focus on the bioactivity of derivatives of this compound, specifically their cytotoxic properties in cancer cell lines. These studies are essential for understanding the compound's potential biomedical applications, although they are not directly related to drug use or dosage (Satheeshkumar et al., 2016).

properties

IUPAC Name

7-chloro-1-(2-methylphenyl)heptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-12-8-5-6-9-13(12)14(16)10-4-2-3-7-11-15/h5-6,8-9H,2-4,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQHEYKHKKBLCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642365
Record name 7-Chloro-1-(2-methylphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-(2-methylphenyl)-1-oxoheptane

CAS RN

898785-17-6
Record name 7-Chloro-1-(2-methylphenyl)-1-heptanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-1-(2-methylphenyl)heptan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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